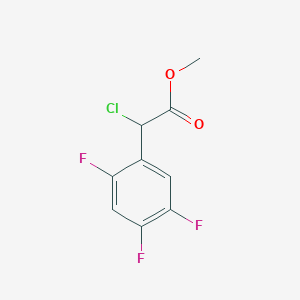

Methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-9(14)8(10)4-2-6(12)7(13)3-5(4)11/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTLWAISVWFQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate typically involves the esterification of 2-chloro-2-(2,4,5-trifluorophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The trifluorophenyl group can undergo oxidation to form different functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of amides or thioesters.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Chemical Synthesis

Methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate serves as a crucial intermediate in the synthesis of various organic compounds. The trifluoromethyl group is known to influence the electronic properties of molecules, making them more reactive in substitution reactions. This compound can participate in:

- Nucleophilic substitutions : Acting as an electrophile, it facilitates the formation of new chemical bonds.

- Formation of derivatives : It can be transformed into amides or thioesters through further reactions.

Biological Research

The compound is under investigation for its potential biological activities. Its interactions with biomolecules are of particular interest in pharmacology and biochemistry:

- Pharmaceutical Development : Research has explored its potential use in drug formulations due to its favorable properties. The trifluoromethyl group is often associated with enhanced metabolic stability and bioactivity.

- Biological Activity Studies : Case studies have demonstrated its effects on various biological systems, including enzyme inhibition and cellular responses.

Agricultural Applications

This compound has been noted for its herbicidal properties:

- Weed Control : Patents highlight its effectiveness as a herbicide, particularly against specific weed species. The compound's unique structure contributes to its potency in agricultural applications.

Industrial Uses

In industrial settings, this compound is utilized for producing specialty chemicals and materials:

- Chemical Manufacturing : Its role as an intermediate enhances the synthesis of complex molecules used in various industrial applications.

- Material Science : The compound's properties may be exploited in developing new materials with specific characteristics.

Case Study 1: Herbicidal Efficacy

A study focused on the herbicidal activity of this compound demonstrated significant effectiveness against a range of weed species. The research involved field trials that compared its efficacy to other commercial herbicides, revealing superior performance under specific conditions.

Case Study 2: Pharmaceutical Research

In pharmaceutical studies, the compound was evaluated for its ability to inhibit certain enzymes linked to cancer progression. The results indicated promising inhibitory effects on target enzymes in vitro, suggesting potential applications in cancer therapeutics.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate involves its interaction with specific molecular targets. The trifluorophenyl group enhances its reactivity and allows it to participate in various chemical pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 1000396-62-2

- Molecular Formula : C₁₀H₇ClF₃O₂

- Molecular Weight : 260.61 g/mol

- Structure : A methyl ester derivative featuring a central chloro-substituted carbon adjacent to a 2,4,5-trifluorophenyl group.

This compound is a halogenated aromatic ester with applications in pharmaceutical intermediates and agrochemical synthesis. Its trifluorophenyl group enhances electron-withdrawing properties, while the chloro and ester functionalities enable diverse reactivity, such as nucleophilic substitutions or coupling reactions .

Comparison with Structurally Similar Compounds

Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate (CAS 859775-89-6)

Key Differences :

- Substituents : Replaces trifluorophenyl with 2,4,5-trichlorophenyl and incorporates a hydrazine-derived moiety.

- Ester Group : Ethyl ester (vs. methyl), increasing lipophilicity (logP ~3.2 vs. ~2.8 estimated).

- Reactivity : The trichlorophenyl group offers stronger electron-withdrawing effects but may reduce metabolic stability compared to fluorinated analogs. The hydrazine component enables chelation or coordination chemistry .

Applications : Primarily used in dyestuff synthesis and metal-complexing agents due to its hydrazine backbone.

Methyl 4-bromo-3-(difluoromethoxy)thiophene-2-carboxylate (CAS 510772-92-6)

Key Differences :

- Aromatic System : Replaces benzene with thiophene , altering electronic properties (lower aromaticity, higher polarizability).

- Substituents : Bromo and difluoromethoxy groups at positions 4 and 3, respectively.

- Reactivity: Bromo acts as a leaving group, enabling Suzuki-Miyaura couplings. The difluoromethoxy group enhances solubility in non-polar solvents compared to trifluorophenyl derivatives .

Applications : Intermediate in electronic materials and heterocyclic drug development.

3-(4,4-Difluoro-piperidin-1-yl)-propionic acid methyl ester (CAS 1596796-51-8)

Key Differences :

- Core Structure : Aliphatic piperidine ring (vs. aromatic), introducing conformational rigidity.

- Fluorine Placement : Two fluorines at the piperidine 4-position stabilize the ring via steric and electronic effects.

- Ester Position : Propionic acid methyl ester sidechain (vs. α-chloroacetate), limiting electrophilicity but improving hydrolytic stability .

Applications : Used in CNS-targeting drug candidates for fluorinated amine motifs.

Comparative Data Table

| Parameter | Target Compound (1000396-62-2) | Ethyl Trichlorophenyl Analog (859775-89-6) | Thiophene Derivative (510772-92-6) | Piperidine Ester (1596796-51-8) |

|---|---|---|---|---|

| Molecular Weight | 260.61 | 329.99 | 291.14 | 206.20 |

| Aromatic System | Benzene | Benzene | Thiophene | Piperidine (aliphatic) |

| Key Substituents | Cl, F₃ | Cl₃, hydrazine | Br, OCF₂ | F₂, piperidine |

| Solubility (Water) | Low (<1 mg/mL) | Insoluble | Moderate (~5 mg/mL) | High (>10 mg/mL) |

| Electrophilicity | High (α-Cl) | Moderate (hydrazine) | Moderate (Br) | Low |

Biological Activity

Methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate is an organofluorine compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.

Biological Activity

1. Anticancer Activity

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the growth of A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase, which is critical for preventing tumor progression.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | X.X ± Y.Y |

| MCF-7 | X.X ± Y.Y | |

| HeLa | X.X ± Y.Y |

Note: Specific IC50 values need to be sourced from experimental data.

2. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes involved in tumorigenesis. For example, it may act as an inhibitor of receptor tyrosine kinases such as c-Met and VEGFR-2, which are pivotal in cancer cell signaling pathways. Inhibition of these targets can lead to reduced cell proliferation and enhanced apoptosis in cancer cells.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Receptor Tyrosine Kinases : By binding to c-Met and VEGFR-2, the compound disrupts downstream signaling pathways that promote cell survival and proliferation.

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

Case Studies

Case Study 1: Anticancer Efficacy in vitro

In a study published in Frontiers in Chemistry, this compound was tested against several cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability with notable IC50 values indicating strong antiproliferative effects .

Case Study 2: Enzyme Interaction

A separate investigation into the compound's interaction with c-Met revealed that it effectively inhibited the kinase activity at nanomolar concentrations. This inhibition was confirmed through Western blot analysis showing decreased phosphorylation levels of downstream targets associated with cell growth and survival .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-chloro-2-(2,4,5-trifluorophenyl)acetate, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, halogenation of a precursor like 2-(2,4,5-trifluorophenyl)acetic acid using thionyl chloride (SOCl₂) followed by esterification with methanol under acidic conditions is a plausible route .

- Purification : Recrystallization from ethanol or chromatography (e.g., silica gel with hexane/ethyl acetate) is recommended. Purity verification via HPLC (≥98%) or GC-MS is critical .

Q. How do fluorine substituents influence the compound’s spectroscopic characterization?

- NMR Analysis : The 2,4,5-trifluorophenyl group exhibits distinct splitting patterns in NMR due to coupling between adjacent fluorine atoms. In NMR, the methyl ester resonance appears as a singlet near δ 3.7 ppm, while the chloro substituent deshields adjacent protons .

- IR Spectroscopy : Stretching vibrations for C=O (ester) appear at ~1740 cm⁻¹, and C-Cl stretches near 550–650 cm⁻¹ .

Q. What safety precautions are required when handling this compound?

- Hazards : While direct data on the ester is limited, its parent acid (2-(2,4,5-trifluorophenyl)acetic acid) requires handling in a fume hood due to potential respiratory irritation. Use nitrile gloves and avoid contact with oxidizing agents .

- Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents impact the reactivity of the chloro group in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing nature of fluorine atoms at the 2,4,5-positions enhances the electrophilicity of the adjacent chloro group, facilitating SN2 reactions with nucleophiles like amines or thiols. Computational studies (DFT) can model the partial positive charge on the chloro-bearing carbon .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., methyl 2-chloro-2-phenylacetate) using kinetic studies .

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

- Scale-Up Challenges : Poor heat dissipation in large batches may lead to side reactions (e.g., ester hydrolysis). Use flow chemistry to maintain temperature control or employ microwave-assisted synthesis for uniform heating .

- Data Analysis : Monitor intermediates via LC-MS to identify bottlenecks. For example, incomplete halogenation can reduce yields; optimizing stoichiometry of SOCl₂ or reaction time may resolve this .

Q. How can this compound serve as a precursor for bioactive molecules, such as antimicrobial agents?

- Application Context : Fluorinated phenylacetic esters are key intermediates in synthesizing acylthioureas and benzamides with antibiofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus .

- Derivatization : React the chloro group with thioureas or hydrazides to generate analogs. Biological testing should follow CLSI guidelines for MIC (minimum inhibitory concentration) determination .

Q. What analytical techniques differentiate this compound from structurally similar esters (e.g., ethyl or bromo analogs)?

- Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient. Retention times vary based on ester chain length (methyl vs. ethyl) .

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) for the methyl ester (C₁₀H₇ClF₃O₂) is expected at m/z 259.0, distinct from ethyl analogs ([M+H]⁺ = 273.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.